Cas no 1046495-14-0 (N-{[1,1'-biphenyl]-4-yl}-2-(2-phenylethenesulfonamido)propanamide)
![N-{[1,1'-biphenyl]-4-yl}-2-(2-phenylethenesulfonamido)propanamide structure](https://ja.kuujia.com/scimg/cas/1046495-14-0x500.png)
N-{[1,1'-biphenyl]-4-yl}-2-(2-phenylethenesulfonamido)propanamide 化学的及び物理的性質
名前と識別子
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- EN300-23217629
- N-{[1,1'-biphenyl]-4-yl}-2-(2-phenylethenesulfonamido)propanamide
- Z31778329
- 1046495-14-0
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- インチ: 1S/C23H22N2O3S/c1-18(25-29(27,28)17-16-19-8-4-2-5-9-19)23(26)24-22-14-12-21(13-15-22)20-10-6-3-7-11-20/h2-18,25H,1H3,(H,24,26)/b17-16+
- InChIKey: SKSVHFLMIOKOSG-WUKNDPDISA-N
- SMILES: S(/C=C/C1C=CC=CC=1)(NC(C)C(NC1C=CC(C2C=CC=CC=2)=CC=1)=O)(=O)=O
計算された属性
- 精确分子量: 406.13511374g/mol
- 同位素质量: 406.13511374g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 29
- 回転可能化学結合数: 7
- 複雑さ: 636
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- XLogP3: 4.2
- トポロジー分子極性表面積: 83.6Ų
N-{[1,1'-biphenyl]-4-yl}-2-(2-phenylethenesulfonamido)propanamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-23217629-0.05g |
1046495-14-0 | 95% | 0.05g |
$212.0 | 2024-06-20 |
N-{[1,1'-biphenyl]-4-yl}-2-(2-phenylethenesulfonamido)propanamide 関連文献
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Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
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Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
N-{[1,1'-biphenyl]-4-yl}-2-(2-phenylethenesulfonamido)propanamideに関する追加情報
N-{[1,1'-biphenyl]-4-yl}-2-(2-phenylethenesulfonamido)propanamide: A Comprehensive Overview
N-{[1,1'-biphenyl]-4-yl}-2-(2-phenylethenesulfonamido)propanamide, identified by the CAS number 1046495-14-0, is a complex organic compound with significant potential in various fields of chemistry and materials science. This compound, characterized by its intricate structure, has garnered attention due to its unique properties and applications in drug design, material synthesis, and catalytic processes. Recent advancements in synthetic methodologies and computational modeling have further enhanced our understanding of its structural dynamics and functional attributes.
The molecular architecture of N-{[1,1'-biphenyl]-4-yl}-2-(2-phenylethenesulfonamido)propanamide is defined by a biphenyl core linked to a sulfonamide group via a propionamide chain. This arrangement imparts the molecule with remarkable stability and versatility. The biphenyl moiety, known for its aromaticity and planar geometry, serves as a robust scaffold for functionalization. The sulfonamide group, on the other hand, contributes to hydrogen bonding capabilities and enhances solubility in polar solvents. These features make the compound an attractive candidate for applications in pharmaceuticals, where bioavailability and molecular interactions are critical.
Recent studies have explored the role of 1046495-14-0 in drug delivery systems. Researchers have demonstrated that the compound's unique structure allows for efficient encapsulation of hydrophobic drugs within lipid-based nanoparticles. This property is attributed to the amphiphilic nature of the molecule, which facilitates interfacial interactions without compromising drug stability. Moreover, computational simulations have revealed that the compound exhibits favorable pharmacokinetic profiles, suggesting its potential as a carrier for targeted drug delivery.
In the realm of materials science, N-{[1,1'-biphenyl]-4-yl}-2-(2-phenylethenesulfonamido)propanamide has been investigated for its role in polymer synthesis. The molecule's ability to act as a versatile linker has led to its incorporation into polymeric networks with enhanced mechanical and thermal properties. For instance, recent experiments have shown that incorporating this compound into polyurethane matrices significantly improves tensile strength and resistance to thermal degradation.
The synthesis of CAS No. 1046495-14-0 has also been optimized through green chemistry approaches. Traditional methods often involved multi-step reactions with low yields and high environmental impact. However, recent advancements have introduced catalytic systems that enable one-pot synthesis with improved efficiency. These methods not only reduce waste but also align with sustainable chemical practices.
Furthermore, the compound's electronic properties have been leveraged in organic electronics research. Studies have shown that thin films of N-{[1,1'-biphenyl]-4-yl}-2-(2-phenylethenesulfonamido)propanamide exhibit semiconducting behavior, making them suitable for use in field-effect transistors (FETs). The molecule's ability to form ordered crystalline domains is crucial for achieving high charge carrier mobility.
In conclusion, N-{[1,1'-biphenyl]-4-yl}-2-(2-phenylethenesulfonamido)propanamide, CAS No. 1046495-14-0 stands out as a multifaceted compound with diverse applications across various scientific domains. Its structural complexity and functional versatility continue to inspire innovative research directions. As our understanding of this compound deepens through cutting-edge studies and technological advancements, it holds immense promise for addressing challenges in medicine, materials science, and electronics.
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